molecular formula C10H13NO B6161058 6-tert-butylpyridine-2-carbaldehyde CAS No. 854758-37-5

6-tert-butylpyridine-2-carbaldehyde

Cat. No.: B6161058
CAS No.: 854758-37-5
M. Wt: 163.2
InChI Key:
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Description

6-tert-butylpyridine-2-carbaldehyde is a pyridine-based compound used in a wide range of scientific experiments. It is a novel building block for research .

Scientific Research Applications

Synthesis and Characterization of Pyrido[4,3-d]pyrimidines

Research into 6-tert-butylpyridine-2-carbaldehyde has led to the development of novel synthetic methods for pyrido[4,3-d]pyrimidines. These methods have shown that thermal and microwave-initiated cyclization of 2,4-disubstituted 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine can yield 7-arylpyrido[4,3-d]pyrimidines in high yields, offering a novel pathway for the preparation of these compounds. This synthesis route could have implications for the development of new pharmaceuticals and materials due to the biological and chemical significance of pyrido[4,3-d]pyrimidines (Čikotienė et al., 2009).

Development of Terpyridine and Related Complexes

Another application involves the synthesis and study of terpyridine derivatives, which are crucial in supramolecular chemistry and as ligands for transition metal catalysts. Efficient methods for preparing thienyl-substituted 2,2':6',2"-terpyridines have been reported, along with the formation and characterization of metal complexes containing these ligands. This research underscores the versatility of terpyridine derivatives in creating complex metal architectures for use in catalysis and materials science (Constable et al., 2004).

Schiff Base Ligand Templating

Research has also explored the templating of chiral Schiff base ligands to accommodate the needs of metal ions. This work focuses on the creation of complexes that demonstrate the adaptability of Schiff base ligands in metal coordination, highlighting the potential for designing chiral materials with specific magnetic and optical properties. The study of these complexes contributes to our understanding of how ligand structure influences metal ion coordination, with potential applications in catalysis, molecular recognition, and the development of chiral materials (Constable et al., 2010).

Safety and Hazards

The safety data sheet for 6-tert-butylpyridine-2-carbaldehyde suggests that it should be handled with care. It recommends avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

6-tert-Butylpyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as a ligand, binding to specific sites on enzymes and altering their conformation and activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the binding. Additionally, this compound can form complexes with metal ions, which are crucial for the catalytic activity of certain enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it may modulate the activity of transcription factors, which in turn regulate the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can affect the production of reactive oxygen species (ROS) within cells, impacting oxidative stress and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its overall distribution and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-tert-butylpyridine-2-carbaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "tert-butylamine", "acetic anhydride", "sodium acetate", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the aldehyde group in 2-pyridinecarboxaldehyde with acetic anhydride and sodium acetate to form 2-acetylpyridine.", "Step 2: Alkylation of 2-acetylpyridine with tert-butylamine in the presence of sodium hydroxide to form 6-tert-butylpyridin-2-ylmethylamine.", "Step 3: Reduction of the imine group in 6-tert-butylpyridin-2-ylmethylamine with sodium borohydride in methanol to form 6-tert-butylpyridin-2-ylmethylamine.", "Step 4: Oxidation of the methyl group in 6-tert-butylpyridin-2-ylmethylamine with hydrochloric acid and sodium chlorate to form 6-tert-butylpyridine-2-carbaldehyde." ] }

854758-37-5

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

0

Origin of Product

United States

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